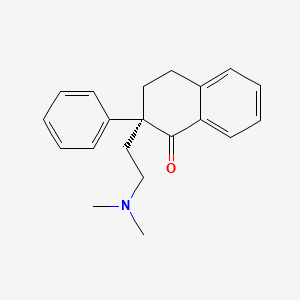

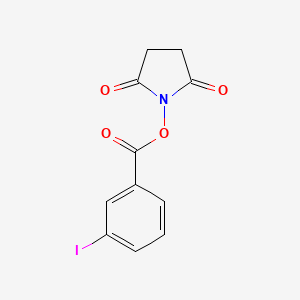

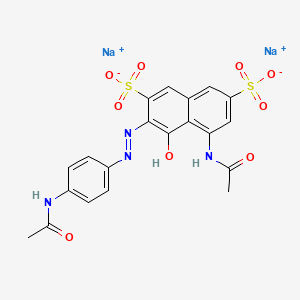

2,5-Pyrrolidinedione, 1-((3-iodobenzoyl)oxy)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "2,5-Pyrrolidinedione, 1-((3-iodobenzoyl)oxy)-" often involves the use of stable N-heterocyclic carbenes, as seen in the synthesis of imidazo[1,5-a]pyridines and their derivatives (Alcarazo et al., 2005). Additionally, methods like iodine/CuI mediated oxidative C–H amination have been utilized for the synthesis of similar compounds, as evidenced in the creation of 2-iodo-imidazo[1,2-a]pyridines (Dheer et al., 2016).

Molecular Structure Analysis

The molecular structure of "2,5-Pyrrolidinedione, 1-((3-iodobenzoyl)oxy)-" and related compounds is characterized by complex arrangements of atoms and bonds. X-ray crystallography and theoretical molecular orbital (MO) calculations have been employed to determine the structures of similar compounds (Amato et al., 1990).

Chemical Reactions and Properties

Compounds like "2,5-Pyrrolidinedione, 1-((3-iodobenzoyl)oxy)-" undergo various chemical reactions, including iodocyclization cascades and C-H amination, which play a critical role in their synthesis and modification (Zhou et al., 2019). These reactions are essential for creating specific structures and functionalities in these compounds.

Scientific Research Applications

Synthesis and Medicinal Chemistry

“2,5-Pyrrolidinedione, 1-((3-iodobenzoyl)oxy)-” and its derivatives are actively used in the synthesis of complex organic compounds with potential medicinal applications. The synthesis and antimicrobial screening of novel azaimidoxy compounds, including 1-{[1-naphthyldiazenyl]oxy}pyrrolidine-2,5-dione, have showcased potential as chemotherapeutic agents due to their antimicrobial activities, indicating the potential of derivatives of “2,5-Pyrrolidinedione, 1-((3-iodobenzoyl)oxy)-” in medicinal chemistry (Jain, Nagda, & Talesara, 2006).

Material Science and Chemistry

In material science, derivatives of “2,5-Pyrrolidinedione, 1-((3-iodobenzoyl)oxy)-” have been synthesized and investigated for their unique properties. For instance, novel electrochromic and fluorescent nitrobenzoyl pyrrole derivatives have been synthesized, showcasing promising optical and electrochemical properties which could be harnessed in advanced material applications (Coelho et al., 2014).

Biochemistry and Pharmacology

“2,5-Pyrrolidinedione, 1-((3-iodobenzoyl)oxy)-” and its related compounds have been a subject of interest in biochemistry and pharmacology. For instance, the study of the role of Orexin-1 Receptor mechanisms on compulsive food consumption in a model of binge eating in female rats involved compounds structurally related to “2,5-Pyrrolidinedione, 1-((3-iodobenzoyl)oxy)-”, shedding light on the potential pharmacological treatments for eating disorders (Piccoli et al., 2012).

Advanced Synthesis Techniques

The compound and its derivatives have been used in advanced synthesis techniques. For instance, the discovery of the Periodinane Oxy-Assisted (POA) Oxidation Mechanism in the IBX-Controlled Oxidative Dearomatization of Pyrroles mediated by Acetic Acid highlights the role of “2,5-Pyrrolidinedione, 1-((3-iodobenzoyl)oxy)-” in understanding complex oxidation mechanisms in organic chemistry (Farshadfar et al., 2022).

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-iodobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO4/c12-8-3-1-2-7(6-8)11(16)17-13-9(14)4-5-10(13)15/h1-3,6H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOSXWBFXSDUDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70919695 |

Source

|

| Record name | 1-[(3-Iodobenzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Pyrrolidinedione, 1-((3-iodobenzoyl)oxy)- | |

CAS RN |

91487-18-2 |

Source

|

| Record name | N-Succinimidyl 3-iodobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091487182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(3-Iodobenzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bicyclo[3.2.1]octanyl 3-hydroxy-2-phenyl-propanoate](/img/structure/B1207787.png)